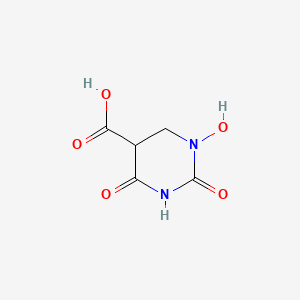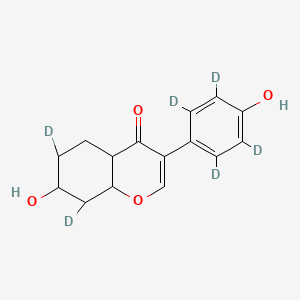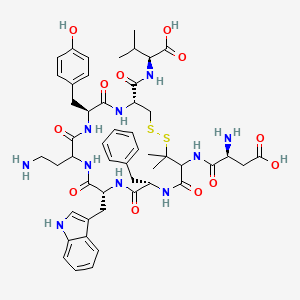
2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride is a chemical compound that belongs to the class of cyclohexanones This compound is characterized by the presence of a chlorophenyl group and a propylamino group attached to a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride typically involves the following steps:
Formation of the Cyclohexanone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclohexanone ring with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.
Addition of the Propylamino Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization may also be employed.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens), solvents (e.g., ethanol, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anesthetic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one: Similar structure with a methylamino group instead of a propylamino group.
2-(2-Chlorophenyl)-2-(ethylamino)cyclohexan-1-one: Similar structure with an ethylamino group instead of a propylamino group.
Uniqueness
2-(2-Chlorophenyl)-2-(propylamino)cyclohexan-1-one,monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H21Cl2NO |
|---|---|
分子量 |
302.2 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-2-(propylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-2-11-17-15(10-6-5-9-14(15)18)12-7-3-4-8-13(12)16;/h3-4,7-8,17H,2,5-6,9-11H2,1H3;1H |
InChI 键 |
OJFBIUOZXHDPNS-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)

![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)
![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)

![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)
